5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid
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Overview
Description
5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid is an organic compound with a complex structure that includes a chloro group, a dimethylsulfamoyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The starting material, 2-nitro-3-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Chlorination: The amine group is then chlorinated to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and dimethylsulfamoyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or interact with receptors, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylbenzoic acid: Similar structure but lacks the dimethylsulfamoyl group.
3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid: Similar structure but lacks the chloro group.
5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)thiophene: Similar structure but with a thiophene ring instead of a benzoic acid moiety.
Uniqueness
5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid is unique due to the presence of both the chloro and dimethylsulfamoyl groups, which confer specific chemical and biological properties. This combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-chloro-5-[2-(dimethylsulfamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)14-6-4-3-5-13(14)10-7-11(15(18)19)9-12(16)8-10/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMHTRCTVIQJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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